molecular formula C6H4N4O B7782474 2-Diazo-1-(pyrazin-2-yl)ethanone

2-Diazo-1-(pyrazin-2-yl)ethanone

Cat. No.: B7782474
M. Wt: 148.12 g/mol
InChI Key: HJRTZAGBNMTNSO-UHFFFAOYSA-N
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Description

2-Diazo-1-(pyrazin-2-yl)ethanone is a diazo-containing compound featuring a pyrazine heterocycle and a reactive diazoacetyl group. It is synthesized via the treatment of α-bromodiazoacetamides with 1,1,3,3-tetramethylguanidine, as reported in studies focusing on intramolecular C–H insertion reactions . The compound’s crystal structure, resolved using SHELX refinement software, adopts a chair conformation with minor boat conformers, stabilized by C–H···O/N interactions . Its diazo group enables unique reactivity, making it a valuable intermediate in organic synthesis, particularly for catalyst-free C–H functionalization under ambient conditions .

Properties

IUPAC Name

2-diazo-1-pyrazin-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O/c7-10-4-6(11)5-3-8-1-2-9-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRTZAGBNMTNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)C=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Diazo-1-(pyrazin-2-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of pyrazine-2-carboxylic acid with diazomethane. The reaction typically occurs under mild conditions and yields the desired diazo compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of diazo compound synthesis apply. Industrial production would likely involve large-scale reactions with appropriate safety measures due to the potentially hazardous nature of diazo compounds.

Chemical Reactions Analysis

Types of Reactions

2-Diazo-1-(pyrazin-2-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazo group can be substituted by nucleophiles, leading to the formation of new compounds.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new ring structures.

    Oxidation and Reduction Reactions: The diazo group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Metal catalysts such as copper or palladium can facilitate cycloaddition reactions.

    Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while cycloaddition reactions can produce various heterocyclic compounds.

Scientific Research Applications

Synthetic Methodologies

1.1 Diazo Compounds in Organic Synthesis

Diazo compounds like 2-Diazo-1-(pyrazin-2-yl)ethanone serve as valuable intermediates in organic synthesis due to their ability to participate in various reactions, such as cycloadditions and rearrangements. They can be used to introduce functional groups into complex molecules efficiently.

1.2 Synthesis of Pyrazole Derivatives

The compound can be employed in the synthesis of pyrazole derivatives through diazo coupling reactions. For instance, coupling with hydrazones or other nucleophiles allows for the formation of diverse pyrazole structures that exhibit various biological activities. Recent studies have highlighted the use of diazo compounds in synthesizing 3,5-disubstituted pyrazoles, which are known for their pharmacological properties .

Biological Activities

2.1 Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds synthesized from diazo precursors demonstrate significant antimicrobial activity. For instance, certain pyrazole derivatives have shown efficacy against bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity . The incorporation of different substituents on the pyrazole ring can enhance these properties.

2.2 Anticancer Potential

Compounds derived from this compound have been explored for their anticancer potential. For example, triazole-fused pyrazine derivatives have exhibited selective inhibition against c-Met kinases, making them promising candidates for cancer therapy . The ability to modify the pyrazine structure allows for the optimization of pharmacokinetic properties and potency.

Case Studies

Study Application Findings
Study on Pyrazole SynthesisSynthesis of 3,5-disubstituted pyrazolesEfficient one-pot synthesis using diazo compounds; demonstrated high yields and regioselectivity .
Antimicrobial Activity EvaluationTesting against pathogenic bacteriaSeveral derivatives showed MIC values as low as 0.22 µg/mL against resistant strains .
Anticancer ActivityEvaluation of triazole-fused derivativesCompounds exhibited IC50 values in the nanomolar range against c-Met positive cancer cell lines .

Mechanism of Action

The mechanism of action of 2-Diazo-1-(pyrazin-2-yl)ethanone involves the reactivity of the diazo group. The diazo group can act as a source of carbene intermediates, which are highly reactive species that can insert into various chemical bonds. This reactivity allows the compound to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-diazo-1-(pyrazin-2-yl)ethanone are contextualized below through comparisons with analogous diazo and non-diazo ethanone derivatives.

2-Diazo-1-(pyridin-2-yl)ethanone

  • Structure : Replaces the pyrazine ring with a pyridine moiety.
  • Reactivity: Undergoes photolytic or thermal decomposition to form azacyclobutanone ylides (e.g., compound 410 in ), which further dimerize or rearrange. Pyridine’s lower aromaticity compared to pyrazine may reduce electron-withdrawing effects, altering reaction pathways .
  • Applications : Serves as a precursor for ketene derivatives, enabling acetic acid or amide synthesis via hydrolysis or amine addition .

2-Diazo-1-(piperidin-1-yl)ethanone

  • Structure : Substitutes pyrazine with a saturated piperidine ring.
  • Physical Properties : Exists as a yellow oil at room temperature, contrasting with the solid-state pyrazine analog .
  • Its synthetic utility is documented in multiple studies, though specific applications differ from the pyrazine derivative .

2-Diazo-1-(1,1-dioxothiomorpholin-4-yl)ethanone

  • Structure : Incorporates a sulfone-modified thiomorpholine ring.
  • Crystallography : Exhibits chair conformation with C(8) chain and R₂²(12) ring motifs via C–H···O/N interactions, distinct from the pyrazine compound’s packing .

2-Acetyl Pyrazine (Methylpyrazinyl Ketone)

  • Structure : Lacks the diazo group, featuring an acetyl substituent instead.
  • Applications: Widely used as a flavoring agent (FEMA No. 3126) due to its nutty aroma, contrasting with the pyrazine diazo compound’s role in synthesis .
  • Physicochemical Properties: Higher logP (0.88 for 1-(5-acetylpyrazin-2-yl)ethanone) suggests increased lipophilicity compared to diazo analogs, which may exhibit lower logP due to polar diazo groups .

2-Diazo-1-(4-methylphenyl)ethanone

  • Structure: Aryl-substituted diazoethanone with a para-methylphenyl group.
  • Properties : LogP = 1.478 and ionization energy (IE) = 8.80 eV, indicating moderate lipophilicity and stability under electron impact . The absence of a heterocycle reduces polarity compared to the pyrazine derivative.

Comparative Data Table

Compound Substituent Key Properties/Reactivity Applications References
This compound Pyrazine ring, diazo group Chair conformation, C–H insertion reactivity, catalyst-free synthesis Organic synthesis, C–H activation
2-Diazo-1-(pyridin-2-yl)ethanone Pyridine ring Forms azacyclobutanone ylides, ketene generation Precursor for carboxylic derivatives
2-Diazo-1-(piperidin-1-yl)ethanone Piperidine ring Liquid state, enhanced basicity Intermediate in nucleophilic reactions
2-Acetyl Pyrazine Acetyl group logP = 0.88, FEMA No. 3126 Flavoring agent
2-Diazo-1-(4-methylphenyl)ethanone 4-Methylphenyl group logP = 1.478, IE = 8.80 eV Not specified

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 2-Diazo-1-(pyrazin-2-yl)ethanone, and how can purity be ensured?

  • Methodology : The compound can be synthesized via diazo transfer reactions to a pyrazine-containing precursor. For example, diazotization of 1-(pyrazin-2-yl)ethanone using reagents like tosyl azide under basic conditions (e.g., triethylamine) in anhydrous solvents (e.g., THF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity. Monitoring via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) is recommended .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • NMR : 1H^1H and 13C^{13}C NMR in CDCl₃ or DMSO-d₆ identify key signals (e.g., diazo proton at δ 5.2–5.5 ppm, pyrazine protons at δ 8.3–9.1 ppm) .
  • X-ray Crystallography : Single-crystal analysis (using SHELX or OLEX2) resolves bond lengths (C–N₂ ~1.10 Å) and confirms diazo group geometry .
  • Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ expected m/z 176.0695) validates molecular weight .

Advanced Research Questions

Q. How does the diazo group influence photochemical reactivity compared to non-diazo analogs?

  • Mechanistic Insight : The diazo group undergoes photolytic N₂ release, generating carbene intermediates that participate in cyclopropanation or C–H insertion reactions. Kinetic studies (UV-Vis monitoring at λmax ~350 nm) show faster decomposition under UV light than non-diazo analogs .
  • Applications : Used in photoaffinity labeling for protein-ligand interaction studies due to its rapid carbene formation .

Q. What computational approaches predict the thermal stability and decomposition pathways?

  • DFT Calculations : B3LYP/6-311+G(d,p) simulations reveal activation energies (~25 kcal/mol) for N₂ loss, correlating with experimental DSC data (Tdec ~120°C) .
  • MD Simulations : Solvent effects (e.g., toluene vs. DMF) on decomposition rates can be modeled using Gaussian or ORCA software .

Q. How can this compound serve as a precursor in heterocyclic synthesis?

  • Case Study : React with alkynes via [2+1] cycloaddition to form pyrazine-fused cyclopropanes. Optimize regioselectivity using Cu(I) catalysts (e.g., CuOTf) in DCM at 0°C .
  • Yields : Typical yields range from 60–80%, with byproducts minimized via strict temperature control .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported spectral data?

  • Cross-Validation : Compare IR (C≡N stretch ~2100 cm⁻¹) and 1H^1H NMR data across solvents (CDCl₃ vs. DMSO-d₆). Contradictions may arise from tautomerism or residual solvents .
  • Crystallographic Benchmarking : Use SHELXL-refined structures (CCDC entries) as reference for bond angles and torsion angles .

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